3-Methyladamantan-1-amine hydrochloride
Overview
Description
3-Methyladamantan-1-amine hydrochloride, also known as Memantine Related Compound G, has the empirical formula C11H19N · HCl and a molecular weight of 201.74 . It is an analogue of Adamantane and is used as a medicinal agent .
Molecular Structure Analysis
The InChI code for 3-Methyladamantan-1-amine hydrochloride is1S/C11H19N.ClH/c1-10-3-8-2-9 (4-10)6-11 (12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H
. The molecular formula is C11H20ClN . Physical And Chemical Properties Analysis
3-Methyladamantan-1-amine hydrochloride is a solid at room temperature . The storage temperature is normal, and it should be stored in an inert atmosphere .Scientific Research Applications
Memantine Analogue in Alzheimer’s Disease Research
Memantine, a well-known drug for Alzheimer’s disease, shares structural similarities with 3-Methyladamantan-1-amine hydrochloride. Researchers investigate its potential as a memantine analogue, exploring its binding affinity to NMDA receptors and neuroprotective effects .
Antiviral Properties
Studies suggest that this compound exhibits antiviral activity. Researchers investigate its effectiveness against specific viruses, such as influenza and herpes simplex virus . Further research is needed to understand its mechanism of action and potential clinical applications.
Ion Channel Modulation
Given its adamantane core, 3-Methyladamantan-1-amine hydrochloride may interact with ion channels. Researchers explore its effects on ion channel function, including voltage-gated sodium channels and potassium channels . Such modulation could have implications for pain management or neurological disorders.
Neuroprotection and Neurodegenerative Disorders
The compound’s structural features make it an interesting candidate for neuroprotection. Researchers investigate its ability to prevent neuronal damage, potentially impacting conditions like Parkinson’s disease or traumatic brain injury .
Drug Delivery Systems
Due to its hydrochloride salt form, 3-Methyladamantan-1-amine hydrochloride could be incorporated into drug delivery systems. Scientists explore its use as a pH-sensitive carrier for targeted drug release .
Organocatalysis and Asymmetric Synthesis
Organic chemists utilize this compound as an organocatalyst in asymmetric synthesis. Its rigid, cage-like structure provides chiral induction, enabling the creation of enantiomerically pure molecules .
Safety And Hazards
properties
IUPAC Name |
3-methyladamantan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITBNCXKULHPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyladamantan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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